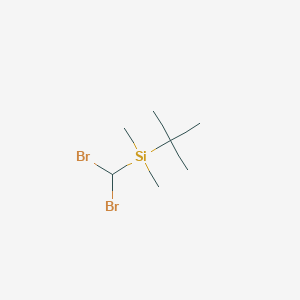

tert-Butyl(dibromomethyl)dimethylsilane

Übersicht

Beschreibung

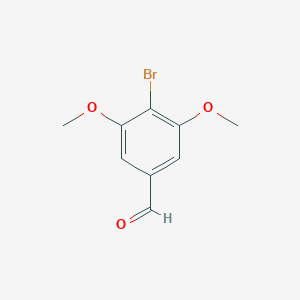

Tert-Butyl(dibromomethyl)dimethylsilane is a chemical compound widely used in scientific research . It serves as a highly reactive reagent in organic synthesis . Its molecular formula is C7H16Br2Si and it has a molecular weight of 288.10 .

Synthesis Analysis

The synthesis of this compound involves a multi-step process. It begins with the reaction between tert-butyl lithium and dibromomethane, followed by the reaction of the resultant product with dimethylchlorosilane .Molecular Structure Analysis

This compound contains a total of 25 bonds, including 9 non-H bonds and 1 rotatable bond .Chemical Reactions Analysis

This compound is particularly useful in the synthesis of complex organic molecules. Its exceptional reactivity enables the introduction of the dibromomethyl group into a broad range of organic compounds, thus facilitating the synthesis of complex structures .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.506 (lit.) . It has a boiling point of 60 °C/1 mmHg (lit.) and a density of 1.423 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Catalysis and Chemical Synthesis

- tert-Butyl(dibromomethyl)dimethylsilane derivatives have been used in palladium-catalyzed cascade cross-coupling/cyclizations, yielding products like indene analogues and tetraenes. This illustrates its utility in complex organic synthesis (Demircan, 2014).

- Another application is in the synthesis of nucleophilic reagents for introducing protected bivalent sulfur, a crucial step in organic synthesis (Dong, Clive, & Gao, 2015).

Material Science

- In material science, tert-Butyl derivatives play a role in the development of novel compounds with potential applications in areas like optoelectronics. For instance, their involvement in the synthesis of pyrene-based compounds suggests applications in organic light-emitting devices (OLEDs) (Hu et al., 2013).

Energy Storage and Batteries

- The compound's derivatives have been explored in the context of lithium-ion batteries, particularly in improving overcharge protection through redox shuttle additives, demonstrating its relevance in enhancing battery safety and efficiency (Zhang et al., 2010).

Photophysical Studies

- Studies involving tert-butyl radicals have contributed to our understanding of photodissociation dynamics, which is significant in the field of photochemistry and could have implications for solar energy conversion and other light-based technologies (Negru et al., 2011).

Wirkmechanismus

While the exact workings of tert-Butyl(dibromomethyl)dimethylsilane remain somewhat elusive, it is postulated to function as an electrophile. It exhibits a propensity to react with nucleophiles such as alcohols, amines, and carboxylic acids . The ensuing product can then be further manipulated to yield complex organic molecules .

Zukünftige Richtungen

Given its versatile applications in scientific research, particularly in the synthesis of intricate organic molecules, tert-Butyl(dibromomethyl)dimethylsilane proves indispensable as a reagent . Its future directions could involve further exploration of its reactivity and potential applications in the synthesis of even more complex structures.

Eigenschaften

IUPAC Name |

tert-butyl-(dibromomethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16Br2Si/c1-7(2,3)10(4,5)6(8)9/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINIZQRUNWPXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402760 | |

| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148259-35-2 | |

| Record name | tert-Butyl(dibromomethyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrrolo[1,2-a]pyrazin-8-ylmethanol](/img/structure/B126822.png)

![[Naphthalen-2-ylmethylsulfanyl(thiophen-2-yl)methylidene]azanium;bromide](/img/structure/B126832.png)

![2-[(2R,3S,6S)-6-ethoxy-3-hydroxy-3,6-dihydro-2H-pyran-2-yl]acetic Acid](/img/structure/B126843.png)